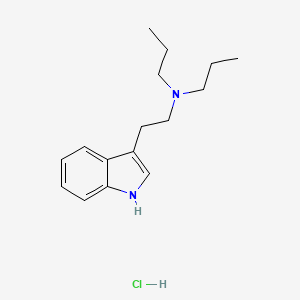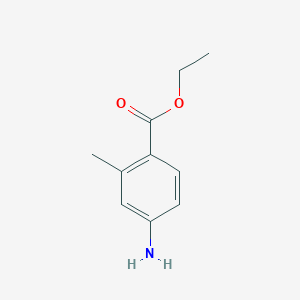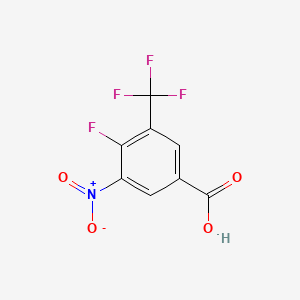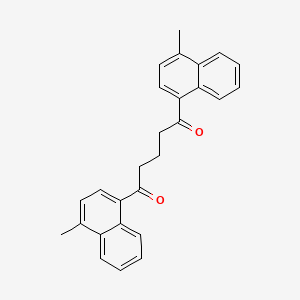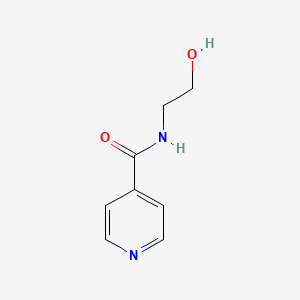
N-(2-羟乙基)异烟酰胺
概览
描述
Synthesis Analysis
The synthesis of N-(2-Hydroxyethyl)isonicotinamide and its derivatives has been explored in various studies. For instance, the synthesis of isonicotinamide complexes with dicarboxylic acids was achieved through reactions involving nicotinamide and isonicotinamide with metal centers, as reported in the synthesis of compounds such as {[Cu(μ2-ida)(na)]·H2O}n and [Cu(oda)(H2O)2(ina)] . Another study employed isonicotinamide as a supramolecular reagent to create a family of inorganic–organic hybrid materials, demonstrating its versatility in forming consistent 1-D chains despite the presence of disruptive molecules . Additionally, derivatives of isonicotinamide have been synthesized, such as N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives, by reacting isoniazid and 2-hydroxy benzaldehyde with mercaptoacetic acid .
Molecular Structure Analysis
The molecular structure of isonicotinamide and its derivatives has been characterized using various spectroscopic methods. Single crystal X-ray diffraction was used to determine the structure of isonicotinamide complexes, revealing that ina and na ligands connect to metal centers from the pyridyl nitrogen atom . The crystal structure of N-ferrocenyl isonicotinamide was determined at 100 K, showing orthorhombic symmetry and a twisted amide group relative to the pyridyl group . The crystal structures of five solid forms from isonicotinamide and carboxylic acids were also characterized, highlighting the presence of strong N-H···O, O-H···N, and O-H···O hydrogen bonds .
Chemical Reactions Analysis
Isonicotinamide serves as a versatile ligand in chemical reactions, forming complexes with various metal ions and participating in the formation of supramolecular structures. The studies demonstrate its ability to act as a bridging ligand or to form chelating ligands with metal centers . The compound also reacts with different carboxylic acids to form co-crystals and organic salts, facilitated by classical hydrogen bonds and other noncovalent interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinamide derivatives have been investigated, including their thermal, photoluminescence, and optical absorption properties . The solid-state cyclic voltammetry of N-ferrocenyl isonicotinamide indicates its ability to support a mixed-valent redox state due to its hydrogen bonding network . The melting points of various solid forms of isonicotinamide have been reported, and their structural stability is attributed to a delicate balance of various weak nonbonding interactions .
Relevant Case Studies
Case studies involving isonicotinamide derivatives have shown promising biological activities. For example, synthesized isonicotinamide derivatives exhibited good antibacterial activity against Staphylococcus aureus and Escherichia coli . Another derivative, 2-hydroxy-N-phenylnicotinamide, showed potential anticancer activity with an IC50 value of 85 μg/mL against P388 Murine Leukemia cells .
科研应用
抗肿瘤药物合成
N-(2-羟乙基)异烟酰胺已被用于合成潜在的抗肿瘤药物。Fedorov等人(2001年)的研究描述了以前未知的N-(2-硝基氧乙基)异烟酰胺的合成,该化合物被用作与PdCl2和PtCl2反应制备新配合物的配体。这些配合物是潜在的抗肿瘤药物候选 (Fedorov et al., 2001)。
超分子化学
异烟酰胺已被用作合成各种Cu(II)配合物的超分子试剂,展示了其在制备无机-有机混合材料中的实用性。Aakeröy等人(2003年)进行了一项研究,说明了异烟酰胺与不同无机构建块结合,导致无限1-D链的形成,展示了其在超分子合成中的多功能性 (Aakeröy等人,2003)。
水凝胶形成
Kumar等人(2004年)的研究表明,异烟酰胺衍生物,如N-(4-吡啶基)异烟酰胺,可以作为高效的水凝胶剂。这项研究发现,N-(4-吡啶基)异烟酰胺是形成水凝胶的有效剂,适用于各种浓度范围的凝胶形成 (Kumar et al., 2004)。
有机合成中的环化反应
Brice和Clayden(2009年)研究了携带各种取代基的异烟酰胺,并发现它们会发生环化反应,产生螺环化合物。这个过程涉及到亲核和亲电杂环的去芳香化 (Brice & Clayden, 2009)。
Safety And Hazards
性质
IUPAC Name |
N-(2-hydroxyethyl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h1-4,11H,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPWDPDVDVVXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064184 | |
| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)isonicotinamide | |
CAS RN |
6265-74-3 | |
| Record name | N-(2-Hydroxyethyl)isonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxyethylisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxamide, N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)isonicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYETHYLISONICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923BQ8X2VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

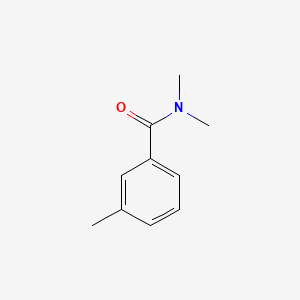
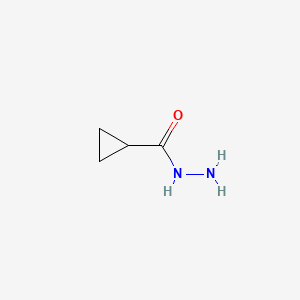
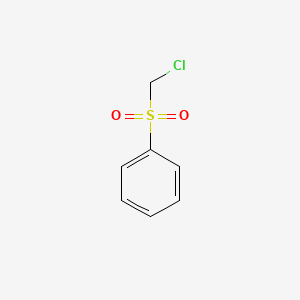
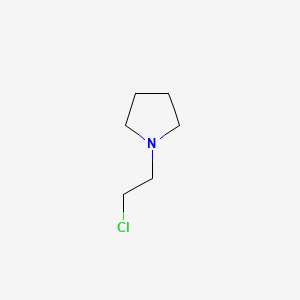
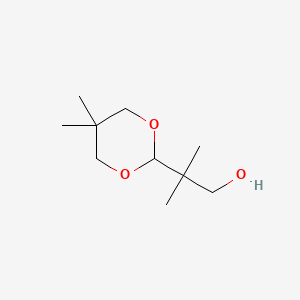
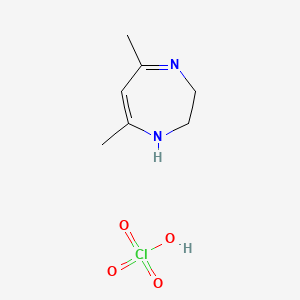
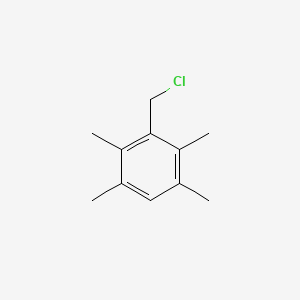
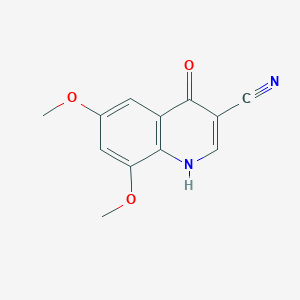
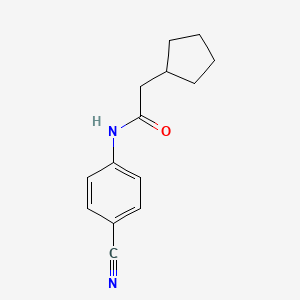
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
